Acetaminophen Glucuronide Sodium Salt

Description

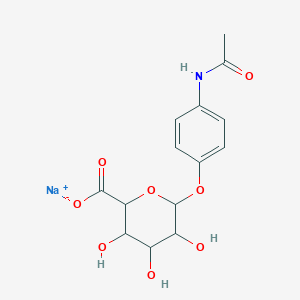

Acetaminophen Glucuronide (sodium salt) is an inactive metabolite of the widely used analgesic and antipyretic agent acetaminophen. It is formed via the glucuronidation of acetaminophen by the UDP-glucuronosyltransferase isoforms UGT1A6, UGT1A9, UGT1A1, and UGT2B15 . This compound is significant in the study of drug metabolism and pharmacokinetics.

Properties

CAS No. |

120595-80-4 |

|---|---|

Molecular Formula |

C14H16NNaO8 |

Molecular Weight |

349.27 g/mol |

IUPAC Name |

sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

InChI Key |

OINXIJJEOMGKPB-CYRSAHDMSA-M |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen Glucuronide (sodium salt) typically involves the glucuronidation of acetaminophen. One method involves the reaction of acetaminophen with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . Another synthetic route includes the reaction of methyl 4-(acetamido)phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid with water in tetrahydrofuran and methanol, followed by treatment with potassium carbonate .

Industrial Production Methods: Industrial production of Acetaminophen Glucuronide (sodium salt) often employs enzymatic glucuronidation using recombinant human UDP-glucuronosyltransferase enzymes. This method ensures high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: Acetaminophen Glucuronide (sodium salt) primarily undergoes hydrolysis and acyl migration reactions. Hydrolysis can occur in the presence of nucleophiles, leading to the cleavage of the glucuronide bond .

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous buffer solutions at pH 6.5 or greater.

Acyl Migration: This reaction is base-catalyzed and occurs rapidly in vitro.

Major Products: The major products formed from these reactions include acetaminophen and glucuronic acid derivatives .

Scientific Research Applications

Acetaminophen Glucuronide (sodium salt) is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a model compound for understanding the glucuronidation process and the role of UDP-glucuronosyltransferase enzymes . Additionally, it is used in toxicology studies to investigate the metabolic pathways and potential toxic effects of acetaminophen .

Mechanism of Action

As an inactive metabolite, Acetaminophen Glucuronide (sodium salt) does not exert pharmacological effects. its formation is crucial in the detoxification and excretion of acetaminophen. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to acetaminophen, facilitated by UDP-glucuronosyltransferase enzymes .

Comparison with Similar Compounds

Acetaminophen Sulfate (potassium salt): Another major metabolite of acetaminophen formed via sulfation.

4-Acetamidophenyl β-D-glucuronide-d3 (sodium salt): A deuterated analog used as an internal standard in analytical studies.

Uniqueness: Acetaminophen Glucuronide (sodium salt) is unique due to its formation through glucuronidation, a major phase II metabolic pathway. This distinguishes it from other metabolites like acetaminophen sulfate, which is formed via sulfation .

Biological Activity

Overview of Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate, often referred to in research contexts as a derivative of phenolic compounds, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes both a sodium salt and multiple hydroxyl groups that may contribute to its biological activity.

Chemical Structure

- Molecular Formula : C14H16NNaO8

- Molecular Weight : 353.27 g/mol

- IUPAC Name : Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. The presence of three hydroxyl groups in the structure of Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate suggests it may effectively scavenge free radicals.

Anti-inflammatory Effects

Compounds similar to Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially providing therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Activity

There is emerging evidence that phenolic compounds can exert neuroprotective effects. These effects may be mediated through the modulation of neuroinflammatory pathways and the enhancement of neuronal survival under stress conditions. Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate could have potential applications in neurodegenerative diseases.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

- In vitro studies have demonstrated that similar phenolic compounds exhibit significant radical scavenging activity.

- A comparative study showed that derivatives with multiple hydroxyl groups had enhanced antioxidant capacity compared to their mono-hydroxylated counterparts.

-

Anti-inflammatory Mechanisms :

- A study investigating the effects of related compounds on macrophage activation found that they significantly reduced the production of TNF-alpha and IL-6.

- Animal models of arthritis treated with these compounds showed reduced swelling and joint damage.

-

Neuroprotection in Animal Models :

- Research involving rodent models of Alzheimer’s disease indicated that treatment with phenolic derivatives improved cognitive function and reduced amyloid-beta plaque accumulation.

- Mechanistic studies suggested that these compounds modulate signaling pathways associated with neuronal survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.